molecular formula C18H16N2O3S B12183900 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide

Cat. No.: B12183900
M. Wt: 340.4 g/mol
InChI Key: GLYITAUJGQGAEC-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features both benzodioxole and benzothiazole moieties. These structures are known for their bioactive properties and are often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of Benzodioxole Moiety: This can be synthesized from catechol with disubstituted halomethanes.

    Formation of Benzothiazole Moiety: This involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and benzothiazole moieties through a propanamide linker under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the amide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzodioxole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can inhibit cytochrome P450 enzymes, affecting drug metabolism . The benzothiazole moiety can interact with various proteins and enzymes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide is unique due to the combination of benzodioxole and benzothiazole moieties, which may confer synergistic bioactive properties. This makes it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C18H16N2O3S/c21-17(7-8-18-20-13-3-1-2-4-16(13)24-18)19-10-12-5-6-14-15(9-12)23-11-22-14/h1-6,9H,7-8,10-11H2,(H,19,21)

InChI Key

GLYITAUJGQGAEC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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